2,3,6-Trichloro-4-methylpyridine
CAS No.: 52137-65-2
Cat. No.: VC8180941
Molecular Formula: C6H4Cl3N
Molecular Weight: 196.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52137-65-2 |
---|---|
Molecular Formula | C6H4Cl3N |
Molecular Weight | 196.5 g/mol |
IUPAC Name | 2,3,6-trichloro-4-methylpyridine |
Standard InChI | InChI=1S/C6H4Cl3N/c1-3-2-4(7)10-6(9)5(3)8/h2H,1H3 |
Standard InChI Key | PLTVMXVJDCPHMP-UHFFFAOYSA-N |
SMILES | CC1=CC(=NC(=C1Cl)Cl)Cl |
Canonical SMILES | CC1=CC(=NC(=C1Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
2,3,6-Trichloro-4-methylpyridine belongs to the class of polychlorinated pyridines, distinguished by a six-membered aromatic ring containing three chlorine atoms at positions 2, 3, and 6, alongside a methyl group at position 4. Its molecular formula is , with a molecular weight of 196.46 g/mol . The IUPAC name, 2,3,6-trichloro-4-methylpyridine, systematically describes its substitution pattern. The SMILES notation (CC1=C(Cl)C(Cl)=NC(Cl)=C1) provides a standardized representation of its planar structure, where the methyl group and chlorines occupy adjacent positions on the heterocyclic ring .
Table 1: Fundamental chemical identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 52137-65-2 | |
Molecular Formula | ||
Molecular Weight | 196.46 g/mol | |
SMILES | CC1=C(Cl)C(Cl)=NC(Cl)=C1 |
Synthesis and Manufacturing Processes
The synthesis of 2,3,6-trichloro-4-methylpyridine typically involves sequential chlorination of a methylpyridine precursor. While direct methodologies remain proprietary, analogous routes for polychlorinated pyridines suggest the use of gas-phase chlorination with iron catalysts. For instance, US Patent 4,849,523 details the production of tetrachloropyridine via chlorination of trichloromethylpyridine at 250–350°C under catalytic conditions . Adapting this approach, 4-methylpyridine could undergo selective chlorination at positions 2, 3, and 6 using chlorine gas () in the presence of iron(III) chloride () .
Key considerations include:
-
Regioselectivity: Achieving precise chlorine placement requires controlled reaction kinetics to avoid over-chlorination.
-
Catalyst Optimization: Iron-based catalysts enhance chlorination efficiency but may require post-synthesis purification to remove residual metal impurities .
-
Yield and Purity: Industrial-scale syntheses report yields exceeding 70% for analogous compounds, with final purities of 95% achievable through fractional distillation or recrystallization .
Physicochemical Properties
Experimental data on the compound’s physical properties remain sparse, but inferences from structural analogs permit preliminary characterization:
-
Solubility: Predominantly lipophilic due to chlorine substituents, with limited aqueous solubility (<1 mg/mL at 25°C). Miscibility expected in organic solvents like dichloromethane and ethyl acetate.
-
Melting Point: Estimated between 80–100°C based on comparisons to 2,4,6-trichloropyridine (m.p. 92–94°C).
-
Stability: Resistant to hydrolysis under ambient conditions but may degrade under strong acidic or basic environments via dechlorination.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume